6-(4-Chlorophenyl)-3-methylimidazo[2,1-b][1,3]oxazole
Overview
Description
6-(4-Chlorophenyl)-3-methylimidazo[2,1-b][1,3]oxazole is a heterocyclic compound that belongs to the class of imidazo[2,1-b][1,3]oxazoles. This compound is characterized by the presence of a 4-chlorophenyl group at the 6th position and a methyl group at the 3rd position of the imidazo[2,1-b][1,3]oxazole ring. The unique structure of this compound makes it an interesting subject for research in various fields, including medicinal chemistry and material science.
Mechanism of Action
Target of Action
The compound “6-(4-Chlorophenyl)-3-methylimidazo[2,1-b][1,3]oxazole” is a derivative of imidazothiazole . Imidazothiazole derivatives are known to stimulate the human constitutive androstane receptor (CAR) nuclear translocation . CAR is a key regulator of xenobiotic and endobiotic metabolism, playing a crucial role in the body’s response to chemicals .
Mode of Action
Imidazothiazole derivatives, to which this compound belongs, are known to interact with their targets, such as the car, leading to changes in the cell . This interaction can lead to a variety of downstream effects, depending on the specific target and the cellular context .
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to its interaction with the CAR. The activation of CAR can lead to changes in the expression of genes involved in drug metabolism and disposition . .
Pharmacokinetics
These properties would have a significant impact on the compound’s bioavailability and efficacy
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific interactions with its targets and the resulting changes in cellular processes . Given its potential interaction with the CAR, it could potentially influence processes related to drug metabolism and disposition .
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors. These could include the presence of other chemicals, the pH of the environment, temperature, and other factors
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Chlorophenyl)-3-methylimidazo[2,1-b][1,3]oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chlorobenzaldehyde with 2-amino-3-methyl-1,3-oxazole in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to maximize yield and minimize waste. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also common in industrial production to ensure sustainability.
Chemical Reactions Analysis
Types of Reactions
6-(4-Chlorophenyl)-3-methylimidazo[2,1-b][1,3]oxazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxazole derivatives with oxidized functional groups.
Reduction: Formation of reduced imidazo[2,1-b][1,3]oxazole derivatives.
Substitution: Formation of substituted imidazo[2,1-b][1,3]oxazole derivatives with various functional groups replacing the chlorine atom.
Scientific Research Applications
6-(4-Chlorophenyl)-3-methylimidazo[2,1-b][1,3]oxazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Comparison with Similar Compounds
Similar Compounds
6-Phenyl-3-methylimidazo[2,1-b][1,3]oxazole: Lacks the chlorine atom on the phenyl ring.
6-(4-Methylphenyl)-3-methylimidazo[2,1-b][1,3]oxazole: Contains a methyl group instead of a chlorine atom on the phenyl ring.
6-(4-Fluorophenyl)-3-methylimidazo[2,1-b][1,3]oxazole: Contains a fluorine atom instead of a chlorine atom on the phenyl ring.
Uniqueness
The presence of the 4-chlorophenyl group in 6-(4-Chlorophenyl)-3-methylimidazo[2,1-b][1,3]oxazole imparts unique chemical and biological properties to the compound. The chlorine atom can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from other similar compounds.
Properties
IUPAC Name |
6-(4-chlorophenyl)-3-methylimidazo[2,1-b][1,3]oxazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O/c1-8-7-16-12-14-11(6-15(8)12)9-2-4-10(13)5-3-9/h2-7H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQJDRTBHLZBEIH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=COC2=NC(=CN12)C3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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